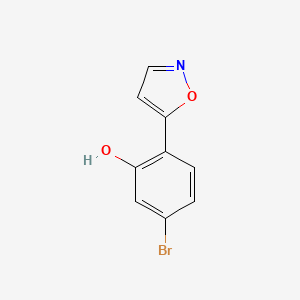

5-Bromo-2-(isoxazol-5-yl)phenol

Description

Significance of Isoxazole-Containing Compounds in Medicinal Chemistry and Organic Synthesis

The isoxazole (B147169) moiety, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of new therapeutic agents and a versatile tool in organic synthesis. researchgate.neteurekaselect.com Its prevalence in a wide array of biologically active compounds underscores its importance as a pharmacophore. researchgate.net

The isoxazole scaffold is a privileged structure in drug discovery, valued for its metabolic stability and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking. symc.edu.cn This versatility has led to the incorporation of the isoxazole ring into numerous approved drugs with a wide spectrum of biological activities. These include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. rsc.orgnih.gov

The isoxazole ring is a key component in a variety of pharmaceuticals. nih.gov For instance, the antibiotic cycloserine, which has anti-tubercular properties, contains an isoxazole moiety. researchgate.net Other examples include the non-steroidal anti-inflammatory drug (NSAID) valdecoxib (B1682126) and the anticonvulsant zonisamide. nih.gov Furthermore, the isoxazole nucleus is found in several β-lactamase-resistant antibiotics like cloxacillin (B1194729) and dicloxacillin. nih.gov The adaptability of the isoxazole ring allows for structural modifications that can enhance pharmacokinetic profiles, improve efficacy, and reduce toxicity. nih.gov

In organic synthesis, isoxazoles serve as important intermediates. eurekaselect.com The nitrogen-oxygen bond within the ring is relatively weak and can be cleaved under specific reaction conditions, providing access to a variety of difunctionalized compounds like β-hydroxy ketones and γ-amino alcohols, making isoxazoles useful synthetic units. eurekaselect.com

The combination of a halogen, a phenol (B47542), and an isoxazole ring within a single molecule, as seen in 5-Bromo-2-(isoxazol-5-yl)phenol, creates a hybrid system with potentially enhanced biological properties. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are known for their antioxidant and other biological activities. nih.gov Research has shown that the presence of a hydroxyl group on a benzene (B151609) ring connected to an isoxazole can significantly increase a compound's bioactivity. nih.gov

Halogenation, the introduction of halogen atoms like bromine, is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. Bromine can alter factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. For example, the introduction of brominated pyrroles into isoxazole structures has been shown to enhance anticancer activity. nih.gov Similarly, ortho-substituted bromo-isoxazole compounds have demonstrated notable cytotoxic effects in cancer cell lines. nih.gov

Research Rationale and Scope of the Study for this compound

The rationale for investigating this compound is built upon the established significance of its components. The proven and diverse biological activities of isoxazole derivatives, coupled with the known modulatory effects of phenolic hydroxyl groups and bromine substitution, suggest that this compound could be a valuable scaffold for developing new bioactive agents.

The scope for future research on this compound is broad. Key areas for investigation would include:

Synthesis: Development and optimization of synthetic routes to produce the compound in sufficient purity and yield.

Characterization: Thorough spectroscopic and analytical characterization to confirm its structure and purity.

Biological Screening: Evaluation of its activity across a range of biological assays, such as anticancer, antimicrobial, and anti-inflammatory screens, to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to understand how structural modifications affect biological activity, which could lead to the design of more potent and selective compounds.

The study of this compound and related compounds could therefore contribute significantly to the field of medicinal chemistry by providing new chemical entities for drug discovery programs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(1,2-oxazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-1-2-7(8(12)5-6)9-3-4-11-13-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGJGKRRLVASSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Isoxazol 5 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-Bromo-2-(isoxazol-5-yl)phenol, both ¹H and ¹³C NMR would provide critical data for confirming its proposed structure.

¹H NMR Analysis of Proton Chemical Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, which is in turn affected by the presence of electronegative atoms and aromatic ring currents.

The phenol (B47542) proton (-OH) is anticipated to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The protons on the phenyl ring will exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors. The isoxazole (B147169) ring protons will also have unique chemical shifts. Based on data from similar substituted phenols and isoxazoles, the predicted ¹H NMR data is presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H (Phenol -OH) | 4.5 - 6.0 | br s | - |

| H (Phenyl H-3) | ~7.0 | d | ~8.5 |

| H (Phenyl H-4) | ~7.4 | dd | ~8.5, ~2.5 |

| H (Phenyl H-6) | ~7.6 | d | ~2.5 |

| H (Isoxazole H-3) | ~6.5 | d | ~1.8 |

This is a predictive table based on analogous compounds.

¹³C NMR Analysis of Carbon Framework and Substituent Effects

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, and its chemical shift will be indicative of its hybridization and chemical environment. The presence of the bromine atom and the hydroxyl group on the phenyl ring, as well as the nitrogen and oxygen atoms in the isoxazole ring, will significantly influence the chemical shifts of the adjacent carbon atoms.

The carbon attached to the hydroxyl group (C-1) is expected to be deshielded and appear at a higher chemical shift. The carbon bearing the bromine atom (C-5) will also be influenced, though the effect is generally less pronounced than that of a hydroxyl group. The carbons of the isoxazole ring will have characteristic chemical shifts that distinguish them from the phenyl carbons. The predicted ¹³C NMR data are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (Phenyl C-1) | ~155 |

| C (Phenyl C-2) | ~118 |

| C (Phenyl C-3) | ~120 |

| C (Phenyl C-4) | ~132 |

| C (Phenyl C-5) | ~115 |

| C (Phenyl C-6) | ~130 |

| C (Isoxazole C-3) | ~100 |

| C (Isoxazole C-4) | ~150 |

This is a predictive table based on analogous compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. ijaemr.com Aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the phenyl and isoxazole rings would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the phenol is expected around 1200 cm⁻¹, and the C-Br stretching vibration will likely be found in the lower wavenumber region, typically below 700 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in identifying the C=C bonds of the aromatic rings and the C-Br bond. The symmetric vibrations of the rings are often strong in the Raman spectrum.

Table 3: Predicted IR and Raman Active Functional Group Vibrations for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Phenol -OH | O-H Stretch | 3200 - 3600 (IR) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 (IR, Raman) |

| Aromatic C=C | C=C Stretch | 1400 - 1600 (IR, Raman) |

| Phenol C-O | C-O Stretch | ~1200 (IR) |

| Isoxazole Ring | Ring Vibrations | 1300 - 1500 (IR, Raman) |

This is a predictive table based on analogous compounds. ijaemr.comnih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Formula Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound, HRMS would be expected to yield a molecular ion peak with a mass that corresponds precisely to the calculated exact mass of the molecule (C₉H₆BrNO₂). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M(⁷⁹Br)+H]⁺ | 239.9655 |

This is a predictive table based on the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like phenols. nih.gov In ESI-MS, the analyte is ionized directly from solution, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. For this compound, both positive and negative ion modes could be utilized. In positive ion mode, the protonated molecule [C₉H₇BrNO₂]⁺ would be observed. In negative ion mode, the deprotonated molecule [C₉H₅BrNO₂]⁻ would be detected. The formation of adducts with solvent ions, such as sodium [M+Na]⁺, is also common in ESI-MS. sigmaaldrich.com

Table 5: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z (for ⁷⁹Br) |

|---|---|

| [M+H]⁺ | 240.97 |

| [M+Na]⁺ | 262.95 |

This is a predictive table based on the molecular formula and common ESI-MS behavior. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination (for isoxazole-containing compounds)

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid state. For isoxazole-containing compounds, this method provides invaluable insights into the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The subsequent diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the exact position of each atom can be determined, confirming the compound's constitution and stereochemistry.

To illustrate the detailed information obtained from such an analysis, the crystallographic data for a structurally related bromo-oxazole derivative, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, is presented below. vensel.org

Table 1: Crystallographic Data for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂BrNO₄ |

| Molecular Weight ( g/mol ) | 326.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) | 100.066(11) |

| Volume (ų) | 2616.1(6) |

| Z (molecules/unit cell) | 8 |

Data sourced from a study on a related oxazole (B20620) derivative. vensel.org

This level of structural detail is critical for rational drug design, polymorphism studies, and understanding structure-activity relationships.

Chromatographic Purity Assessment Techniques (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

Chromatographic methods are indispensable for assessing the purity of chemical compounds by separating them from any impurities, such as starting materials, by-products, or degradation products. nih.gov Both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed for the qualitative and quantitative analysis of isoxazole derivatives.

Thin Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used technique for monitoring reaction progress, identifying compounds, and determining the purity of a sample. youtube.comyoutube.com The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture). khanacademy.org

In a typical TLC analysis of an isoxazole derivative, the compound is spotted onto a silica gel plate, which is then placed in a chamber containing a suitable mobile phase. The mobile phase ascends the plate via capillary action, and the components of the sample move at different rates depending on their polarity. youtube.com Less polar compounds interact less with the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf) value.

Since many organic compounds, including isoxazole derivatives, are colorless, visualization is often achieved by using ultraviolet (UV) light. youtube.com The aromatic isoxazole ring allows for visualization as a dark spot on a fluorescent-indicator-containing (F254) plate under 254 nm UV light. researchgate.net Alternatively, chemical staining agents can be used to produce colored spots. youtube.com

Table 2: Typical Parameters for TLC Analysis

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F254 |

| Mobile Phase | A solvent system designed to achieve good separation. The ratio is optimized based on compound polarity. | n-Hexane:Ethyl Acetate (B1210297) (e.g., 70:30 mixture) nih.gov |

| Visualization | Method used to see the separated spots on the TLC plate. | UV light (254 nm), Iodine vapor, or chemical stains (e.g., permanganate) youtube.comresearchgate.net |

| Retention Factor (Rf) | The ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic value for a compound in a specific solvent system. | Rf = distance traveled by spot / distance traveled by solvent front youtube.com |

High-Performance Liquid Chromatography (HPLC)

HPLC is a more powerful and quantitative chromatographic technique that offers higher resolution, sensitivity, and speed compared to TLC. nih.gov It is widely used for the final purity assessment and quantification of synthesized compounds like this compound.

The most common mode used is reversed-phase HPLC, where the stationary phase is nonpolar (e.g., a C18-modified silica column) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. nih.gov A high-pressure pump forces the mobile phase through the column, and a detector (commonly a UV-Vis detector) records the analyte as it elutes. The time it takes for a compound to pass through the column is known as its retention time, which is characteristic of the compound under specific conditions.

The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound peak in the resulting chromatogram. HPLC methods can be developed and validated to provide highly accurate and precise quantitative results. nih.gov For even greater confidence, HPLC can be coupled with a mass spectrometer (LC-MS), which provides mass information for each eluting peak, confirming both identity and purity simultaneously. nih.gov

Table 3: General Parameters for HPLC Purity Analysis of Heterocyclic Compounds

| Parameter | Description | Typical Conditions |

|---|---|---|

| Column | The heart of the HPLC system where separation occurs. | Reversed-phase C18 (e.g., 50 mm x 4.6 mm, 5 µm particle size) nih.gov |

| Mobile Phase | A mixture of solvents used to elute the compound. | Isocratic or gradient elution with a mixture of an aqueous phase (e.g., 0.1% acid in water) and an organic phase (e.g., acetonitrile or methanol) nih.gov |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 1.0 mL/min nih.gov |

| Detection | The method used to detect the compound as it elutes. | UV detection at a specific wavelength (e.g., 272 nm) nih.gov |

| Quantification | Method for determining purity. | Peak area percentage from the chromatogram. |

Parameters are based on methods developed for related small molecules and would require optimization for the specific compound. nih.gov

Chemical Reactivity and Transformation Studies of 5 Bromo 2 Isoxazol 5 Yl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group attached to the benzene (B151609) ring is a primary site for various chemical transformations, including oxidation and functionalization reactions.

Oxidation Pathways (e.g., formation of quinones)

Phenolic compounds are susceptible to oxidation, which can lead to the formation of quinones. The course of the oxidation of 5-Bromo-2-(isoxazol-5-yl)phenol would depend on the oxidizing agent and reaction conditions. Mild oxidation could potentially lead to the formation of a corresponding p-benzoquinone derivative, although the substitution pattern might influence the reaction's feasibility and product distribution. Stronger oxidizing conditions could lead to ring-opening or polymerization.

Functionalization Reactions (e.g., alkylation, etherification)

The phenolic hydroxyl group is readily functionalized through reactions such as alkylation and etherification. These reactions are valuable for modifying the compound's physical and chemical properties.

Alkylation and Etherification:

Under basic conditions, the phenolic proton can be abstracted to form a more nucleophilic phenoxide ion. This phenoxide can then react with various electrophiles, such as alkyl halides or sulfates, to form ethers (Williamson ether synthesis).

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alkyl Halide (R-X) | 5-Bromo-2-(isoxazol-5-yl)alkoxybenzene | Etherification |

| This compound | Acyl Halide (RCO-X) | 5-Bromo-2-(isoxazol-5-yl)phenyl acetate (B1210297) | Esterification |

The table presents theoretical functionalization reactions. Specific yields and optimal conditions would require experimental investigation.

Transformations of the Bromine Substituent

The bromine atom on the aromatic ring is a versatile handle for a variety of synthetic transformations, including nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging due to the electron-rich nature of the benzene ring. However, such reactions can be facilitated if the ring is activated by strongly electron-withdrawing groups, which is not the case here. Alternatively, metal-catalyzed nucleophilic substitution reactions could be employed.

Specific examples of nucleophilic substitution on this compound are not documented. The feasibility of such reactions would be highly dependent on the chosen nucleophile and reaction conditions.

Cross-Coupling Methodologies for Derivatization

The bromine substituent makes this compound an excellent candidate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Common Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd(PPh3)4, PdCl2(dppf) | Biaryl or Aryl-alkene |

| Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2, CuI | Aryl-alkyne |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd2(dba)3, XPhos, SPhos | Aryl-amine |

| Heck Coupling | Alkene | Pd(OAc)2, P(o-tolyl)3 | Aryl-alkene |

This table outlines potential cross-coupling reactions. The success and efficiency of these reactions with this compound would need to be determined experimentally.

Reactivity of the Isoxazole (B147169) Heterocycle

The isoxazole ring itself can participate in a range of chemical transformations, although it is generally considered a relatively stable aromatic heterocycle. The reactivity of the isoxazole ring in this compound would be influenced by the electronic effects of the substituted phenol (B47542) moiety.

Potential reactions involving the isoxazole ring include:

Ring-opening reactions: Under certain conditions (e.g., strong reducing agents or bases), the N-O bond of the isoxazole ring can be cleaved.

Electrophilic substitution: While less reactive than benzene, the isoxazole ring can undergo electrophilic substitution, with the position of substitution directed by the existing substituents.

Cycloaddition reactions: The isoxazole ring can act as a diene or dienophile in certain cycloaddition reactions, though this is less common.

Detailed studies on the reactivity of the isoxazole ring specifically within the this compound framework are not available. The described reactivity is based on the general chemistry of isoxazoles.

Reduction Reactions of the Isoxazole Ring

The isoxazole ring, while aromatic, possesses a labile N-O bond that is susceptible to reductive cleavage under various conditions. This transformation is a powerful synthetic tool, as it unmasks a β-amino enone functionality, which can then be further manipulated. Common methods for the reductive ring opening of isoxazoles include catalytic hydrogenation and the use of metal carbonyls.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed method for the reduction of the isoxazole N-O bond. The choice of catalyst, solvent, and reaction conditions can influence the outcome of the reaction. For isoxazoles, palladium on carbon (Pd/C) is a frequently used catalyst. The hydrogenation of 3-(2-nitrophenyl)isoxazoles using Pd/C has been shown to selectively reduce the nitro group while leaving the isoxazole ring intact, leading to the formation of 3-(2-aminophenyl)isoxazoles. However, under different conditions, the isoxazole ring can be cleaved. researchgate.net

The hydrogenation of phenolic compounds, such as the parent phenol of the title compound, to the corresponding cyclohexanols is also a well-established industrial process. mdpi.com For substituted phenols, the diastereoselectivity of the hydrogenation can be controlled by the choice of catalyst, with rhodium-based catalysts favoring cis-isomers and palladium catalysts favoring trans-isomers. This knowledge is crucial when considering the complete reduction of the this compound molecule.

| Catalyst | Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Pd/C | 3-(2-Nitrophenyl)isoxazole | 3-(2-Aminophenyl)isoxazole | H₂, various solvents | Not specified | researchgate.net |

| Raney Nickel/AlCl₃ | Heterobicycloalkene-fused 2-isoxazolines | β-hydroxyketones | Aqueous methanol | 66-95 | nih.gov |

Reductive Cleavage with Metal Carbonyls:

Metal carbonyls, particularly molybdenum hexacarbonyl (Mo(CO)₆), have proven effective in the reductive cleavage of the isoxazole N-O bond. rsc.orgrsc.org This reaction typically proceeds in the presence of water to yield β-amino enones. rsc.orgrsc.org The mechanism is proposed to involve the formation of a complex between the metal carbonyl and the isoxazole nitrogen, followed by cleavage of the N-O bond.

| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Mo(CO)₆/H₂O | General Isoxazoles | β-Amino enones | Not specified | Good | rsc.orgrsc.org |

Further Functionalization of the Isoxazole Moiety

The isoxazole ring in this compound can be further functionalized to introduce a variety of substituents, thereby modulating its physicochemical and biological properties. Direct functionalization at the C3, C4, and C5 positions is possible, although the ring's lability under basic conditions must be considered.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the functionalization of isoxazoles. For instance, Negishi coupling of isoxazole zinc pivalates with bromopyridine derivatives has been successfully employed to create complex, drug-like scaffolds.

Furthermore, the isoxazole ring can serve as a precursor for other heterocyclic systems. For example, ruthenium-catalyzed rearrangement of 4-alkylidene-isoxazol-5-ones can lead to the formation of pyrazole- and isoxazole-4-carboxylic acids. acs.org

| Reaction Type | Reagents | Product | Reference |

| Negishi Coupling | Isoxazole zinc pivalates, bromopyridine, XPhos Pd G3 catalyst | Drug-like scaffold | |

| Ruthenium-catalyzed rearrangement | [RuCl₂(p-cymene)]₂ | Pyrazole- and isoxazole-4-carboxylic acids | acs.org |

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies

The 2-(isoxazol-5-yl)phenol scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a basis for the development of ligands for multiple biological targets. Systematic structural modifications of this compound are crucial for establishing structure-activity relationships (SAR) and optimizing its biological activity.

A notable example of SAR studies involving this scaffold is the development of novel acetyl-CoA carboxylase (ACC) inhibitors. nih.gov ACC is a key enzyme in fatty acid metabolism and a target for cancer therapy. In one study, a series of 4-phenoxy-phenyl isoxazoles were synthesized and evaluated for their ACC inhibitory and antiproliferative activities. nih.gov

The synthesis of these derivatives often involves the reaction of a substituted phenol with a suitable isoxazole precursor. For example, the synthesis of 4-phenoxy-phenyl isoxazoles was achieved through a multi-step process starting from a substituted phenol. nih.gov

The SAR studies revealed that the nature and position of substituents on both the phenol and the isoxazole rings significantly influence the biological activity. For instance, in the series of ACC inhibitors, the presence of specific substituents on the phenoxy ring led to compounds with potent inhibitory activity and cytotoxicity against various cancer cell lines. nih.gov

| Compound | R₂ | R₃ | ACC Inhibitory Activity (IC₅₀, nM) | Antiproliferative Activity (IC₅₀, µM) | Reference |

| 6a | Me | H | 1000 | >10 (A549), >10 (HepG2), >10 (MDA-MB-231) | nih.gov |

| 6g | Me | 4-F | 99.8 | 1.10 (A549), 1.73 (HepG2), 1.50 (MDA-MB-231) | nih.gov |

| 6l | Et | H | 250 | 0.22 (A549), 0.26 (HepG2), 0.21 (MDA-MB-231) | nih.gov |

These studies underscore the importance of the this compound scaffold as a starting point for the design and synthesis of new therapeutic agents. The ability to systematically modify the molecule and evaluate the resulting changes in biological activity is a cornerstone of modern drug discovery.

Theoretical and Computational Chemistry of 5 Bromo 2 Isoxazol 5 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the fundamental electronic nature of 5-Bromo-2-(isoxazol-5-yl)phenol.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For compounds structurally related to this compound, DFT calculations, often employing methods like B3LYP with a specific basis set (e.g., 6-31G(d,p)), are utilized to determine optimized geometries and electronic properties. researchgate.net These calculations can predict parameters such as bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data if available. researchgate.net

The electronic properties derived from DFT, including ionization potential, electron affinity, electronegativity, hardness, and softness, offer a quantitative measure of the molecule's reactivity. researchgate.net For instance, the electrophilicity index can be calculated to understand the molecule's ability to accept electrons. researchgate.net Such computational studies on similar molecular frameworks provide a theoretical basis for understanding the chemical behavior of this compound.

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides insights into the molecule's stability; a larger gap implies higher stability.

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in predicting how this compound might interact with biological targets.

Molecular docking simulations are employed to predict the binding mode and interactions of small molecules like this compound with the active sites of biological macromolecules such as enzymes and receptors. For example, in studies of similar compounds, docking has been used to understand interactions with enzymes like xanthine (B1682287) oxidase and EGFR tyrosine kinase. nih.govresearchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the target's binding pocket. nih.gov For instance, isoxazole (B147169) derivatives have been shown to form hydrogen bonds with residues like Ser876 and Thr1010 in the xanthine oxidase active site. nih.gov

Software such as AutoDock is commonly used to perform molecular docking simulations and to estimate the binding affinity of a ligand to its target. nih.gov The binding free energy, calculated from these simulations, provides a quantitative measure of how strongly the ligand binds to the macromolecule. Lower binding energy values typically indicate a more stable and favorable interaction. For related indole (B1671886) derivatives, docking studies have successfully predicted favorable binding free energies against targets like the EGFR tyrosine kinase domain. researchgate.net The reliability of these docking methods is often validated by redocking a known co-crystallized ligand into the active site and calculating the root mean square deviation (RMSD). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

In QSAR studies of related heterocyclic compounds, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated and correlated with biological activity. nih.gov This allows for the development of predictive models that can guide the design of new derivatives with enhanced potency. nih.gov For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent on the phenol (B47542) or isoxazole ring could lead to improved biological activity.

Development of 2D and 3D QSAR Models

There is no available information regarding the development of 2D or 3D QSAR models for this compound.

Correlating Molecular Descriptors with Biological Endpoints

Due to the lack of QSAR studies, there are no established correlations between the molecular descriptors of this compound and any biological endpoints.

Biological Activity and Mechanism of Action in Vitro Studies

In Vitro Antimicrobial Activity of 5-Bromo-2-(isoxazol-5-yl)phenol and Analogs

Studies on analogs of this compound, particularly those sharing the core phenolic and heterocyclic motifs, have shown notable antimicrobial properties. These investigations highlight the potential of this chemical class to combat both bacterial and fungal pathogens.

Antibacterial Efficacy (e.g., against Pseudomonas aeruginosa, Gram-positive and Gram-negative bacteria)

Analogs of this compound have demonstrated varied efficacy against a spectrum of bacteria. Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative bacterium, has been a key target in these studies. nih.govunipd.it Phenolic compounds, in general, are known for their antimicrobial properties. nih.gov For instance, phenolic-rich fractions from Cinnamomum zeylanicum bark have shown significant anti-biofilm activity against P. aeruginosa. ijalsr.org

Derivatives such as (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol have been synthesized and evaluated for their antibacterial action against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net Similarly, phenolic azo dyes have been tested against a panel of microbes including S. aureus, E. coli, and P. aeruginosa. nih.gov The structural modifications, such as the introduction of an allyl group to phenolic compounds like thymol (B1683141) and carvacrol, have been shown to increase potency against planktonic S. epidermidis and P. aeruginosa. nih.govfrontiersin.org

Antifungal Efficacy (e.g., against Candida albicans, Aspergillus niger)

The antifungal potential of this class of compounds is also significant. Studies have explored their activity against common fungal pathogens like Candida albicans and Aspergillus niger. researchgate.netmdpi.com Phenolic azo dye derivatives have demonstrated moderate activity against Candida albicans. nih.gov

More complex analogs, such as 2-acyl-1,4-benzohydroquinones, have shown potent antifungal properties against various Candida species and filamentous fungi. researchgate.netmdpi.com One of the most active compounds in this series, 2-octanoylbenzohydroquinone, displayed low minimum inhibitory concentration values against Candida krusei. mdpi.com Other research has identified that certain 1,3-oxazole derivatives, which are structurally related to isoxazoles, exhibit antimicrobial effects against C. albicans. nih.gov The antifungal efficacy of compounds against Aspergillus fumigatus has also been a subject of investigation, highlighting the broad-spectrum potential of related chemical structures. nih.gov

Evaluation of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical measure of antimicrobial potency. For various analogs, MIC values have been determined to quantify their efficacy. For example, a phenolic azo dye derivative showed an MIC of 125 μg/mL against Salmonella typhi and 62.5 μg/mL against E. coli and Staphylococcus aureus. nih.gov Another analog demonstrated activity against S. aureus with an MIC of 250 μg/mL. nih.gov

In antifungal assays, 2-octanoylbenzohydroquinone, a phenolic analog, was identified as a highly active compound with MIC values ranging from 2 to 16 μg/mL against several fungal strains. researchgate.netmdpi.com Notably, its MIC against Candida krusei was found to be 2 μg/mL, comparable to the standard drug amphotericin B. researchgate.netmdpi.com The MIC for the phenolic-rich fraction of cinnamon bark against P. aeruginosa was determined to be 12.5 mg/ml. ijalsr.org While some compounds like enoxacin (B1671340) and lapachol (B1674495) did not inhibit the growth of C. albicans at concentrations up to 256 μg/ml, another compound, CAPE, had an MIC of 64 μg/ml. plos.org

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Phenolic Analogs

| Compound/Analog | Microorganism | MIC (μg/mL) | Source |

|---|---|---|---|

| Phenolic Azo Dye (B4) | Salmonella typhi | 125 | nih.gov |

| Phenolic Azo Dye (B4) | Escherichia coli | 62.5 | nih.gov |

| Phenolic Azo Dye (B4) | Staphylococcus aureus | 62.5 | nih.gov |

| Phenolic Azo Dye (A4) | Staphylococcus aureus | 250 | nih.gov |

| 2-Octanoylbenzohydroquinone (4) | Fungal Strains (general) | 2-16 | researchgate.netmdpi.com |

| 2-Octanoylbenzohydroquinone (4) | Candida krusei | 2 | researchgate.netmdpi.com |

| Caffeic acid phenethyl ester (CAPE) | Candida albicans | 64 | plos.org |

In Vitro Anticancer Activity of this compound and Analogs

Beyond antimicrobial effects, analogs of this compound have been investigated for their potential as anticancer agents. These studies often focus on cytotoxicity against various cancer cell lines and the elucidation of the underlying mechanisms of action, such as the induction of programmed cell death (apoptosis) and cell cycle disruption.

Cytotoxic Effects on Specific Cancer Cell Lines (e.g., MCF-7, A549)

The cytotoxic potential of related compounds has been evaluated against several human cancer cell lines, including the MCF-7 breast cancer line and the A549 lung cancer line. jksus.org For instance, a series of 6-bromoquinazoline (B49647) derivatives demonstrated significant cytotoxic effects against MCF-7 cells. researchgate.net Similarly, certain acetoxycoumarin derivatives, which contain a phenolic-like structure, were found to be cytotoxic to A549 cells. nih.gov

The investigation of a benzimidazole (B57391) derivative revealed potent cytotoxic activity against both A549 and HepG2 cancer cell lines, with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org Extracts from plants like Nepeta paulsenii containing phenolic compounds have also shown cytotoxicity against A549 cells. nih.gov These findings underscore the importance of the bromo- and phenolic structural elements in conferring anticancer activity.

Table 2: Cytotoxic Activity (IC50/LD50) of Selected Analogs on Cancer Cell Lines

| Compound/Analog | Cell Line | Activity (µM) | Source |

|---|---|---|---|

| 6-Bromoquinazoline derivative (2g) | MCF-7 | 19.60 | researchgate.net |

| 6-Bromoquinazoline derivative (2g) | SW480 | 5.10 | researchgate.net |

| Benzimidazole derivative (se-182) | A549 | 15.80 | jksus.org |

| Benzimidazole derivative (se-182) | MCF-7 | >25 µg/mL | jksus.org |

| Acetoxycoumarin derivative (5) | A549 | 89.3 (LD50) | nih.gov |

| Acetoxycoumarin derivative (7) | A549 | 48.1 (LD50) | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Pathways

The mechanism behind the anticancer effects of these analogs often involves the activation of apoptosis and interference with the normal cell cycle progression of cancer cells. For example, certain bromophenol derivatives have been shown to induce apoptosis in leukemia K562 cells. nih.gov One study on a 6-bromoquinazoline derivative demonstrated that it not only had cytotoxic potential but also induced apoptosis and caused cell cycle arrest. researchgate.net

Other research on a chalcone (B49325) derivative found that it suppressed cancer cell viability by inducing cell cycle arrest at the G2/M phase and triggering apoptosis. nih.gov Similarly, a flavonol compound, Broussoflavonol B, was found to inhibit the proliferation of pancreatic cancer cells by inducing S-phase arrest and apoptosis. nih.gov Acetoxycoumarin analogs have also been observed to cause cell cycle arrest in different phases in both lung and liver cancer cell lines, highlighting a common mechanistic pathway for this broad class of compounds. nih.gov

Investigation of Specific Molecular Targets (e.g., Wnt/β-catenin pathway, DNA synthesis inhibition)

Research into the molecular targets of isoxazole-containing compounds has highlighted their potential to interact with crucial cellular signaling pathways.

The Wnt/β-catenin pathway , which plays a vital role in cell proliferation and differentiation, has been a subject of investigation. bohrium.comnih.gov Dysregulation of this pathway is implicated in various diseases, including colorectal cancer. bohrium.com Studies have focused on derivatives of the core 2-(isoxazol-5-yl)phenol structure as potential inhibitors of this pathway. For instance, 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate has been identified as a potential inhibitor of the Wnt/β-catenin pathway by disrupting the β-catenin/BCL9 protein-protein interaction. scilit.comnih.govresearchgate.net This disruption hinders the transcription of β-catenin-dependent genes, which can be crucial in reducing the progression of diseases like colorectal cancer. nih.gov

In the context of DNA synthesis inhibition , the isoxazole (B147169) moiety is a key component of certain nucleoside analogues with antiviral properties. These compounds can act by inhibiting viral DNA polymerases, which are essential for viral replication. nih.gov Specifically, 5-isoxazol-5-yl-2'-deoxyuridines, derived from the cycloaddition of nitrile oxides with 5-ethynyl-2'-deoxyuridine, have demonstrated the ability to interfere with the replication of certain viruses by this mechanism. nih.govnih.gov

Other Investigated Biological Activities (In Vitro)

Beyond specific pathway inhibition, the broader biological activities of isoxazole derivatives have been explored in vitro.

Antiviral Properties (e.g., against Herpes Simplex Viruses)

A notable area of research has been the antiviral activity of isoxazole-containing nucleosides. A series of 5-isoxazol-5-yl-2'-deoxyuridines has been synthesized and tested against a panel of viruses. These compounds have shown promising activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.govnih.govscite.aisigmaaldrich.com The antiviral efficacy of these compounds is influenced by the nature of the substituents on the isoxazole ring.

Table 1: In Vitro Antiviral Activity of 5-isoxazol-5-yl-2'-deoxyuridine Analogues against Herpes Simplex Viruses

| Compound | R' | R'' | EC₅₀ (µg/mL) vs. HSV-1 | EC₅₀ (µg/mL) vs. HSV-2 |

|---|---|---|---|---|

| 7a | H | 4-bromophenyl | 0.28 | 0.25 |

| 7b | Ac | 4-bromophenyl | 0.35 | 0.22 |

| 7c | H | 4-chlorophenyl | 0.15 | 0.13 |

| 7d | Ac | 4-chlorophenyl | 0.18 | 0.11 |

| Acyclovir (ACV) | - | - | 0.3 | 0.5 |

| Cytarabine (Ara-C) | - | - | >10 | 0.7 |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Anti-inflammatory Potential and Cyclooxygenase (COX) Inhibition Mechanisms

The anti-inflammatory potential of compounds is often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is involved in maintaining normal physiological functions, COX-2 is induced during inflammation. nih.gov Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer side effects. nih.gov While direct studies on this compound as a COX inhibitor are not prominent, related heterocyclic structures like pyrazoles have been hybridized with other molecules, such as thymol, to create dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. nih.gov

Interaction with Specific Enzymes or Receptors (e.g., GABA antagonists, dopamine (B1211576) D4 receptor antagonists)

The isoxazole scaffold is present in molecules designed to interact with specific neurotransmitter receptors.

As dopamine D4 receptor antagonists , certain isoxazole derivatives have been investigated for their potential in treating conditions like glioblastoma. nih.gov The dopamine D4 receptor is a target of interest, and compounds with high affinity and selectivity for this receptor are being developed. nih.govnih.gov

In the context of GABA antagonists , the isoxazole ring is found in compounds that act as antagonists at GABA-A receptors. nih.gov For example, 4-(3-biphenyl-5-(4-piperidyl)-3-isoxazolol is a selective GABA-A receptor antagonist. nih.gov The study of such molecules provides insights into the structural requirements for binding to the GABA recognition site. nih.gov

Elucidation of Molecular Mechanisms of Action (In Vitro)

Understanding the forces that govern the binding of a molecule to its biological target is fundamental to medicinal chemistry.

Role of Hydrogen Bonding and π-π Interactions in Biological Macromolecule Binding

The binding of small molecules like this compound to biological macromolecules such as proteins and nucleic acids is often driven by non-covalent interactions.

Hydrogen bonding plays a crucial role. The phenolic hydroxyl group and the nitrogen and oxygen atoms in the isoxazole ring of the title compound are potential hydrogen bond donors and acceptors. In related structures, such as 3-(5-bromo-2-hydroxybenzylideneamino)phenol, strong intramolecular hydrogen bonds of the O-H···N type have been observed, which stabilize the conformation of the molecule. mdpi.com Similar intermolecular hydrogen bonds are expected to be critical for the interaction of this compound with its biological targets.

π-π interactions are also significant. The phenyl and isoxazole rings of the molecule are aromatic systems that can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. These interactions, along with hydrophobic interactions, are known to be important driving forces for the binding of polyphenolic compounds to macromolecules. mdpi.com

Structure Activity Relationship Sar Studies of 5 Bromo 2 Isoxazol 5 Yl Phenol Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of 5-Bromo-2-(isoxazol-5-yl)phenol derivatives is highly sensitive to structural modifications at several key positions. Researchers have systematically explored these changes to map out the SAR landscape.

The presence and position of halogen atoms on the phenolic ring are significant determinants of biological activity. While the parent compound features a bromine atom at the 5-position, studies on related isoxazole-phenol structures indicate that both the type of halogen and its location can dramatically alter the compound's properties. For instance, in analogous series, the substitution of bromine with chlorine or fluorine has been shown to modulate activity, suggesting that the electronic and steric properties of the halogen are critical for interaction with biological targets.

The position of the halogen also plays a pivotal role. Moving the bromine atom to other positions on the phenol (B47542) ring, or introducing additional halogen substituents, can lead to substantial changes in biological effect. This highlights the importance of a specific halogenation pattern for optimal activity, likely by influencing the molecule's conformation and its ability to form key interactions, such as halogen bonds, with target proteins.

Below is a table summarizing the hypothetical impact of different halogenation patterns on the biological activity of 2-(isoxazol-5-yl)phenol derivatives, based on general SAR principles observed in similar compound series.

| Compound ID | Phenolic Ring Substituent | Relative Biological Activity |

| 1 | 5-Bromo | Baseline |

| 2 | 5-Chloro | Potentially similar or slightly reduced |

| 3 | 4-Bromo | Activity significantly altered |

| 4 | 3,5-Dibromo | May increase or decrease depending on target |

Note: This data is illustrative and based on general principles of medicinal chemistry.

The phenolic hydroxyl group is another key functional group that has been a focus of derivatization efforts. Modifications at this position, such as conversion to ethers or esters, can have a profound impact on the molecule's physicochemical properties, including lipophilicity and hydrogen bonding capacity. These changes, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its direct interaction with biological targets.

For example, etherification of the phenolic hydroxyl can increase lipophilicity, which may enhance cell membrane permeability. However, it also removes a critical hydrogen bond donor, which could be essential for binding to a specific target. The optimal modification depends heavily on the specific biological endpoint being pursued.

Identification of Pharmacophoric Features

Through the analysis of SAR data, key pharmacophoric features of this compound derivatives are beginning to be identified. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for biological activity. For this class of compounds, the critical features appear to include:

A hydrogen bond donor: The phenolic hydroxyl group.

A halogen bond donor: The bromine atom on the phenol ring.

Aromatic/hydrophobic regions: The phenol and isoxazole (B147169) rings.

A hydrogen bond acceptor: The nitrogen and/or oxygen atoms of the isoxazole ring.

The spatial relationship between these features is crucial for effective binding to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Correlations for Optimizing Bioactivity

To further refine the design of more potent analogs, quantitative structure-activity relationship (QSAR) studies are being employed. QSAR models use statistical methods to correlate the chemical structures of compounds with their biological activities. By developing these models, researchers can predict the activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.

For the this compound scaffold, QSAR models would typically incorporate various molecular descriptors, such as:

Electronic descriptors: Hammett constants, partial charges.

Steric descriptors: Molar refractivity, van der Waals volume.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Molecular connectivity indices.

The development of a robust QSAR model can significantly accelerate the drug discovery process by providing a predictive tool for optimizing the bioactivity of this promising class of compounds.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways for Diversification

The future development of derivatives based on the 5-Bromo-2-(isoxazol-5-yl)phenol scaffold hinges on the exploration and optimization of synthetic methodologies. While the synthesis of this specific compound is not widely published, general principles for the synthesis of isoxazoles and functionalized phenols can be applied and refined. A primary avenue for future research is the development of novel, efficient, and scalable synthetic routes that allow for the systematic modification of the core structure.

A key strategy involves the 1,3-dipolar cycloaddition reaction, a cornerstone in the synthesis of isoxazoles. nih.gov Research could focus on optimizing the reaction between a substituted nitrile oxide and an appropriate alkyne to form the isoxazole (B147169) ring. Variations in the precursors would allow for the introduction of diverse substituents on the isoxazole ring, thereby creating a library of analogues.

Furthermore, the phenolic hydroxyl group and the bromine atom on the phenyl ring are ripe for chemical modification. Future synthetic explorations could include:

Etherification and Esterification of the Phenolic Group: To explore the impact of modifying the hydrophilicity and hydrogen bonding capacity of the molecule.

Cross-Coupling Reactions: Utilizing the bromine atom as a handle for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce a wide array of aryl, alkyl, or amino groups at the 5-position of the phenol (B47542) ring.

Directed Ortho-Metalation: To introduce additional functional groups adjacent to the isoxazole substituent.

A summary of potential synthetic strategies is presented in Table 1.

| Reaction Type | Target Moiety | Potential Reagents/Conditions | Purpose |

| 1,3-Dipolar Cycloaddition | Isoxazole Ring Formation | Substituted Nitrile Oxides, Substituted Alkynes | Generation of diverse isoxazole analogues. |

| Etherification | Phenolic Hydroxyl | Alkyl halides, Williamson ether synthesis | Modification of solubility and steric bulk. |

| Esterification | Phenolic Hydroxyl | Acyl chlorides, acid anhydrides | Prodrug strategies and modulation of electronic properties. |

| Suzuki Coupling | Bromine on Phenol | Arylboronic acids, Palladium catalyst | Introduction of various aryl substituents. |

| Sonogashira Coupling | Bromine on Phenol | Terminal alkynes, Palladium/Copper catalyst | Introduction of alkynyl groups for further functionalization. |

This table is illustrative and based on general organic synthesis principles.

Advanced Mechanistic Studies of Biological Activities at a Molecular Level

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. mdpi.comrsc.org The combination of the isoxazole ring with a brominated phenol, a structural feature present in some bioactive marine natural products, suggests that this compound and its derivatives could have interesting pharmacological properties.

Future research should focus on systematically screening this compound and its analogues against a panel of biological targets. Once a promising activity is identified, advanced mechanistic studies at the molecular level will be crucial. These studies could involve:

Enzyme Inhibition Assays: To determine if the compounds act as inhibitors of key enzymes, such as cyclooxygenases (COX-1/COX-2), kinases, or proteases. frontiersin.orgnih.gov

Receptor Binding Assays: To investigate the interaction of the compounds with specific cellular receptors.

Gene and Protein Expression Profiling: To understand the broader cellular response to treatment with these compounds.

Cell-Based Assays: To elucidate the effects on specific signaling pathways, such as those involved in apoptosis, cell cycle regulation, or inflammation.

For instance, if an anti-inflammatory effect is observed, studies could delve into the NF-κB or MAPK signaling pathways. If anticancer activity is detected, investigations into the induction of apoptosis via caspase activation or the inhibition of cancer-related kinases would be warranted.

Development of Targeted Derivatives for Specific Molecular Pathways

Building on the insights gained from mechanistic studies, the development of derivatives of this compound with enhanced potency and selectivity for specific molecular targets is a logical next step. This involves a rational design approach based on structure-activity relationships (SAR).

By synthesizing and testing a library of analogues with systematic variations, researchers can identify the key structural features required for a particular biological activity. For example, the position and nature of substituents on both the phenol and isoxazole rings can be varied to optimize interactions with a target protein.

Key areas for derivatization include:

Substitution on the Isoxazole Ring: Introducing small alkyl or aryl groups to probe specific pockets in a binding site.

Modification of the Phenolic Substituent: Replacing the bromine with other halogens or with hydrogen-bond donors/acceptors to fine-tune electronic and steric properties.

Alteration of the Linkage between the Rings: While more synthetically challenging, modifying the connectivity could lead to novel scaffolds with different biological profiles.

This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and can lead to the identification of highly potent and selective lead compounds.

Integration of In Silico and Experimental Approaches for Rational Drug Discovery

The integration of computational (in silico) methods with experimental work can significantly accelerate the drug discovery process. nih.govukaazpublications.com For this compound and its derivatives, in silico tools can be employed for:

Molecular Docking: To predict the binding modes and affinities of the compounds to the three-dimensional structures of target proteins. ukaazpublications.com This can help to prioritize which derivatives to synthesize and test.

Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for biological activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To computationally estimate the drug-like properties of the compounds, helping to identify potential liabilities early in the discovery process. frontiersin.org

A hypothetical in silico screening of a small library of this compound derivatives against a putative protein target is presented in Table 2.

| Compound | Modification | Predicted Binding Energy (kcal/mol) | Predicted Oral Bioavailability (%) | Lipinski's Rule of Five Violations |

| This compound | - | -8.5 | 75 | 0 |

| 5-Chloro-2-(isoxazol-5-yl)phenol | Br replaced with Cl | -8.2 | 80 | 0 |

| 5-Bromo-2-(3-methylisoxazol-5-yl)phenol | Methyl group on isoxazole | -9.1 | 70 | 0 |

| 4-(5-Bromo-2-hydroxyphenyl)isoxazole-3-carboxylic acid | Carboxylic acid on isoxazole | -9.8 | 60 | 1 |

| 5-Phenyl-2-(isoxazol-5-yl)phenol | Br replaced with Phenyl | -9.5 | 65 | 0 |

This table presents hypothetical data for illustrative purposes.

Such in silico predictions, when used in conjunction with experimental validation, can guide the rational design of new derivatives with improved properties.

Investigation of Interactions with Metal Ions for Complex Formation and Biological Activity

The phenol and isoxazole moieties in this compound contain oxygen and nitrogen atoms that can act as coordination sites for metal ions. The formation of metal complexes can significantly alter the biological activity of an organic ligand, sometimes leading to enhanced potency or novel mechanisms of action.

Future research could explore the synthesis and characterization of metal complexes of this compound with various transition metals, such as copper, zinc, cobalt, and nickel. The resulting complexes could then be screened for biological activities, including:

Antimicrobial Activity: Metal complexes are often more effective antimicrobial agents than the free ligands.

Anticancer Activity: Some metal complexes have been shown to induce cancer cell death through unique mechanisms, such as the generation of reactive oxygen species.

Catalytic Activity: The metal complexes could also be investigated for their potential as catalysts in organic synthesis.

A summary of potential metal complexes and their hypothetical properties is shown in Table 3.

| Metal Ion | Potential Coordination Geometry | Potential Biological Application |

| Copper(II) | Square Planar or Distorted Octahedral | Antimicrobial, Anticancer |

| Zinc(II) | Tetrahedral | Fluorescent sensing, Enzyme inhibition |

| Cobalt(II) | Tetrahedral or Octahedral | Hypoxia-activated prodrugs |

| Nickel(II) | Square Planar or Octahedral | Catalysis |

| Platinum(II) | Square Planar | Anticancer |

This table is illustrative and based on general principles of coordination chemistry.

The study of such metal complexes would open up a new dimension in the exploration of the chemical and biological properties of the this compound scaffold.

Q & A

Q. What are the key synthetic routes for preparing 5-Bromo-2-(isoxazol-5-yl)phenol and its derivatives?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : For example, reacting azidomethyl intermediates with amines in tetrahydrofuran (THF) using triphenylphosphine (PPh₃) as a catalyst to form isoxazole-linked derivatives .

- Purification : Chromatographic techniques (e.g., silica gel chromatography with ethyl acetate/hexane mixtures) are critical for isolating intermediates and final products .

- Functionalization : Bromination or methoxy substitution at specific positions can be achieved using electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, depending on the target derivative .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- IR spectroscopy identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹ and phenolic O-H bands near 3200 cm⁻¹) .

- NMR (¹H/¹³C) resolves substituent positions; for example, the isoxazole proton signals appear as doublets between δ 6.5–7.5 ppm .

- Mass spectrometry confirms molecular weight and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and packing interactions. Hirschfeld surface analysis further maps intermolecular contacts (e.g., hydrogen bonds in metal complexes) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound derivatives?

- Antimicrobial assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Compare activity of free ligands (e.g., this compound) with their metal complexes (e.g., Cu(II) or Ni(II)), noting enhanced efficacy due to chelation .

- Binding studies : Radioligand displacement assays (e.g., for monoamine transporters) assess selectivity. For example, substituents on the isoxazole ring influence binding affinity to dopamine or serotonin transporters .

Q. How should researchers interpret contradictory data in synthetic yields or bioactivity results?

- Yield discrepancies : Low yields (e.g., 36% for 20i vs. 88% for 20j in ) may arise from steric hindrance, solvent polarity, or intermediate instability. Optimization via temperature control or catalyst screening is recommended .

- Bioactivity variability : Structural modifications (e.g., bromine vs. methoxy groups) alter electronic properties and steric bulk, impacting interactions with biological targets. Statistical tools (e.g., ANOVA) can validate significance .

Q. What strategies are used to analyze the crystal structure and stability of this compound complexes?

- SC-XRD protocols : Crystallize compounds in slow-evaporation setups (e.g., using ethanol/water mixtures). Refinement software (e.g., SHELXL) models thermal parameters and hydrogen bonding .

- Stability assessment : Thermogravimetric analysis (TGA) evaluates decomposition temperatures. Compare with computational models (e.g., DFT) to predict stability under varying pH or humidity .

Q. How do substituent modifications on the isoxazole or phenol rings influence physicochemical and biological properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.